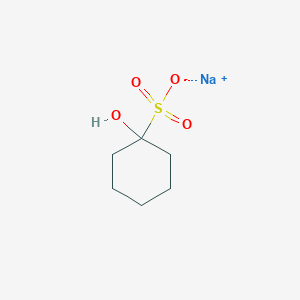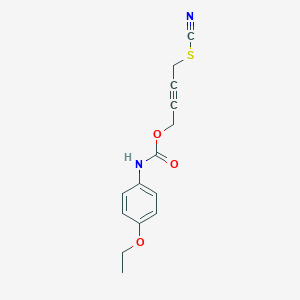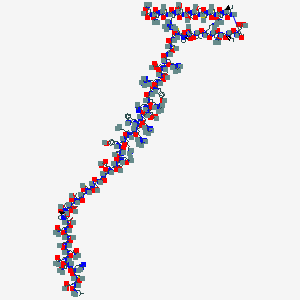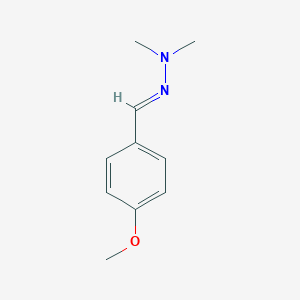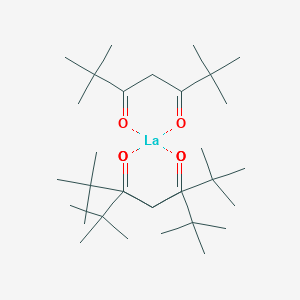
Tris(dipivaloylmethanato)lanthanum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(dipivaloylmethanato)lanthanum: is a coordination compound with the chemical formula C33H57LaO6 tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum(III) . This compound is part of a broader class of lanthanide β-diketonates, which are known for their stability and volatility. It appears as a white to almost white powder or crystal and is used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris(dipivaloylmethanato)lanthanum typically involves the reaction of lanthanum chloride hexahydrate with dipivaloylmethane in the presence of a base such as sodium hydroxide. The reaction is carried out in a mixture of water and acetone. The resulting precipitate is filtered, washed, and then dried. The final product is obtained by evaporating the solvents and recrystallizing the residue from toluene .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(dipivaloylmethanato)lanthanum primarily undergoes coordination reactions due to the presence of the lanthanum ion. It can participate in ligand exchange reactions where the dipivaloylmethane ligands are replaced by other ligands. Additionally, it can undergo thermal decomposition to form lanthanum oxide .
Common Reagents and Conditions:
Ligand Exchange Reactions: Common reagents include other β-diketones or phosphine oxides. The reactions are typically carried out in organic solvents such as toluene or hexane.
Thermal Decomposition: This reaction is carried out by heating the compound to high temperatures, often in an inert atmosphere to prevent oxidation
Major Products:
Ligand Exchange Reactions: The major products are new lanthanum complexes with different ligands.
Thermal Decomposition: The major product is lanthanum oxide (La2O3)
Applications De Recherche Scientifique
Chemistry: Tris(dipivaloylmethanato)lanthanum is used as a precursor in the synthesis of other lanthanum compounds. It is also used in the preparation of lanthanum-based catalysts and in studies of coordination chemistry .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are studied for their potential use in imaging and as contrast agents in magnetic resonance imaging (MRI) .
Industry: In the industrial sector, this compound is used in the production of thin films and coatings. It is also employed in the manufacture of high-purity lanthanum oxide, which is used in optical and electronic applications .
Mécanisme D'action
The mechanism of action of tris(dipivaloylmethanato)lanthanum involves the coordination of the lanthanum ion with the oxygen atoms of the dipivaloylmethane ligands. This coordination stabilizes the lanthanum ion and allows it to participate in various chemical reactions. The compound’s stability and volatility make it suitable for use in processes such as chemical vapor deposition (CVD) for thin film production .
Comparaison Avec Des Composés Similaires
- Tris(acetylacetonato)lanthanum(III)
- Tris(benzoylacetonato)lanthanum(III)
- Tris(dibenzoylmethanato)lanthanum(III)
Comparison: Tris(dipivaloylmethanato)lanthanum is unique due to its bulky dipivaloylmethane ligands, which provide greater stability and volatility compared to other lanthanum β-diketonates. This makes it particularly useful in applications requiring high thermal stability and precise deposition, such as in the production of thin films .
Propriétés
Numéro CAS |
14319-13-2 |
|---|---|
Formule moléculaire |
C33H57LaO6 |
Poids moléculaire |
688.7 g/mol |
Nom IUPAC |
lanthanum(3+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
Clé InChI |
BVHALGVWBCQFGY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[La] |
SMILES canonique |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[La+3] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the thermal stability of Tris(dipivaloylmethanato)lanthanum compare to other precursors used in manganite perovskite deposition?
A: Research indicates that this compound exhibits a distinct decomposition temperature compared to other precursors like Tris(dipivaloylmethanato)manganese and Bis(dipivaloylmethanato)strontium. [] This difference in thermal behavior is crucial during the chemical vapor deposition process of manganite perovskites, as it directly impacts the film's final composition and properties. []
Q2: Can you elaborate on the role of in situ infrared absorption spectroscopy in controlling the composition of deposited films?
A: In situ infrared absorption spectroscopy allows researchers to monitor the decomposition behavior of precursors like this compound in real-time during the deposition process. [] By analyzing the infrared absorption patterns, researchers can determine the precursor densities in the gas phase. [] This information is then used to fine-tune the deposition parameters and achieve precise control over the atomic composition of the final manganite perovskite film. []
Q3: What is the molecular structure of this compound?
A: While the provided abstracts do not detail the molecular structure, gas electron diffraction studies have been conducted to elucidate the structure of this compound. [] Further investigation into these studies would be needed to elaborate on the specific bond lengths, angles, and spatial arrangement of atoms within the molecule.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




